3-(5-Bromofuran-2-yl)-2-methylprop-2-enoicacid 3-(5-Bromofuran-2-yl)-2-methylprop-2-enoicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16581008
InChI: InChI=1S/C8H7BrO3/c1-5(8(10)11)4-6-2-3-7(9)12-6/h2-4H,1H3,(H,10,11)/b5-4+
SMILES:
Molecular Formula: C8H7BrO3
Molecular Weight: 231.04 g/mol

3-(5-Bromofuran-2-yl)-2-methylprop-2-enoicacid

CAS No.:

Cat. No.: VC16581008

Molecular Formula: C8H7BrO3

Molecular Weight: 231.04 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromofuran-2-yl)-2-methylprop-2-enoicacid -

Specification

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
IUPAC Name (E)-3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid
Standard InChI InChI=1S/C8H7BrO3/c1-5(8(10)11)4-6-2-3-7(9)12-6/h2-4H,1H3,(H,10,11)/b5-4+
Standard InChI Key ZGINPILGQVOXTL-SNAWJCMRSA-N
Isomeric SMILES C/C(=C\C1=CC=C(O1)Br)/C(=O)O
Canonical SMILES CC(=CC1=CC=C(O1)Br)C(=O)O

Introduction

Structural and Molecular Characteristics

The compound’s structure consists of a bromofuran core fused to a methyl-substituted propenoic acid chain. The bromine atom at the 5-position of the furan ring introduces electronic effects that enhance reactivity, particularly in electrophilic substitution reactions. Computational modeling suggests that the planar furan ring and conjugated double bond in the propenoic acid group contribute to its potential interaction with biological targets like cyclooxygenase-2 (COX-2).

Table 1: Molecular Properties of 3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic Acid

PropertyValue
Molecular FormulaC8H7BrO3\text{C}_8\text{H}_7\text{BrO}_3
Molecular Weight231.04 g/mol
CAS NumberNot publicly disclosed
SolubilityLimited aqueous solubility
ReactivityElectrophilic bromination sites

Synthesis and Optimization Strategies

The synthesis of 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid typically begins with the bromination of furan derivatives. N-Bromosuccinimide (NBS) is employed under controlled conditions to achieve regioselective bromination at the 5-position of the furan ring. Subsequent steps involve introducing the prop-2-enoic acid moiety via catalytic coupling reactions, though yield optimization remains challenging due to steric hindrance from the methyl group.

Recent advances in microwave-assisted synthesis and transition-metal catalysis could improve efficiency. For example, palladium-catalyzed cross-coupling reactions—successfully used in analogous bromofuran systems —may enable modular functionalization of the core structure.

Chemical Reactivity and Functionalization

The bromine atom serves as a handle for further derivatization. Suzuki-Miyaura couplings with aryl boronic acids could append aromatic groups to enhance binding affinity for biological targets. Additionally, the α,β-unsaturated carboxylic acid moiety is amenable to Michael additions or nucleophilic substitutions, enabling the creation of prodrugs or solubility-enhancing derivatives.

Table 2: Representative Reactions of 3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic Acid

Reaction TypeReagentsProduct Application
Suzuki CouplingAryl boronic acids, Pd(PPh₃)₄Bioactive hybrid molecules
EsterificationMethanol, H₂SO₄Prodrug development
Amide FormationThionyl chloride, aminesEnhanced solubility

Challenges and Future Research Directions

While the compound’s synthetic accessibility and modularity are advantageous, key gaps persist:

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to assess viability in vivo.

  • Target Selectivity: Off-target interactions with COX-1 or other enzymes could pose toxicity risks.

  • Formulation Strategies: Nanocrystallization or lipid-based delivery systems may mitigate solubility limitations.

Collaborative efforts between synthetic chemists and pharmacologists will be critical to advancing this compound toward preclinical evaluation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator